3-[(3R)-2-hydroxy-5-oxo-4,5-dihydro-3H-1,4-benzodiazepin-3-yl]-N-[5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,5-DIOXO-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPIN-3-YL)-N-[5-(OXOLAN-2-YL)-1,3,4-THIADIAZOL-2-YL]PROPANAMIDE is a complex organic compound with a unique structure that combines elements of benzodiazepine, thiadiazole, and oxolane
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-DIOXO-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPIN-3-YL)-N-[5-(OXOLAN-2-YL)-1,3,4-THIADIAZOL-2-YL]PROPANAMIDE typically involves multiple steps, starting from readily available precursorsEach step requires specific reaction conditions, such as controlled temperature, pH, and the use of catalysts or reagents to drive the reactions to completion .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
3-(2,5-DIOXO-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPIN-3-YL)-N-[5-(OXOLAN-2-YL)-1,3,4-THIADIAZOL-2-YL]PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the molecule, potentially altering its properties.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes the use of catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce new functional groups, leading to a variety of derivative compounds .
Scientific Research Applications
3-(2,5-DIOXO-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPIN-3-YL)-N-[5-(OXOLAN-2-YL)-1,3,4-THIADIAZOL-2-YL]PROPANAMIDE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s interactions with biological systems are of interest for developing new drugs or understanding biochemical pathways.
Medicine: Potential therapeutic applications include its use as a lead compound for developing new pharmaceuticals targeting specific diseases.
Mechanism of Action
The mechanism of action of 3-(2,5-DIOXO-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPIN-3-YL)-N-[5-(OXOLAN-2-YL)-1,3,4-THIADIAZOL-2-YL]PROPANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various biological effects. The exact pathways and targets depend on the specific application and the compound’s structure .
Comparison with Similar Compounds
Similar Compounds
3-(2,5-DIOXO-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPIN-3-YL)PROPANOIC ACID: Shares the benzodiazepine core but lacks the thiadiazole and oxolane moieties.
2,4-DIOXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLIC ACID: Contains a similar dioxo structure but differs in the ring systems and functional groups.
Uniqueness
The uniqueness of 3-(2,5-DIOXO-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPIN-3-YL)-N-[5-(OXOLAN-2-YL)-1,3,4-THIADIAZOL-2-YL]PROPANAMIDE lies in its combination of benzodiazepine, thiadiazole, and oxolane structures, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C18H19N5O4S |
---|---|
Molecular Weight |
401.4 g/mol |
IUPAC Name |
3-[(3R)-2,5-dioxo-3,4-dihydro-1H-1,4-benzodiazepin-3-yl]-N-[5-(oxolan-2-yl)-1,3,4-thiadiazol-2-yl]propanamide |
InChI |
InChI=1S/C18H19N5O4S/c24-14(21-18-23-22-17(28-18)13-6-3-9-27-13)8-7-12-16(26)19-11-5-2-1-4-10(11)15(25)20-12/h1-2,4-5,12-13H,3,6-9H2,(H,19,26)(H,20,25)(H,21,23,24)/t12-,13?/m1/s1 |
InChI Key |
ZMWFKSCFQLLGOS-PZORYLMUSA-N |
Isomeric SMILES |
C1CC(OC1)C2=NN=C(S2)NC(=O)CC[C@@H]3C(=O)NC4=CC=CC=C4C(=O)N3 |
Canonical SMILES |
C1CC(OC1)C2=NN=C(S2)NC(=O)CCC3C(=O)NC4=CC=CC=C4C(=O)N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.